GW 848687X - 612831-24-0

GW 848687X

Catalog Number: EVT-269205
CAS Number: 612831-24-0
Molecular Formula: C24H18ClF2NO3
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Four G protein-coupled receptors, EP1-4, initiate cellular signaling in response to prostaglandin PGE2. The receptor EP1 acts via Gαq to evoke diverse effects, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition. GW 848687X is a potent and selective EP1 receptor antagonist (IC50 = 2.5 nM). It has >400-fold selectivity for EP1 relative to the other EP receptor subtypes, the PGD2 receptor, DP1, and the prostacyclin receptor, IP. GW 848687X is a potent and selective EP1 receptor antagonist (IC50 = 2.5 nM). It has >400-fold selectivity for EP1 relative to the other EP receptor subtypes, the PGD2 receptor, DP1, and the prostacyclin receptor, IP. GW 848687X has 30-fold selectivity over the thromboxane A2 receptor, TP, acting as a functional antagonist at this receptor at higher levels. Its actions against the FP and CRTH2/DP2 receptors have not been characterized. In vivo, GW 848687X has an excellent oral pharmacokinetic profile, with oral bioavailability at 54% in rats and 53% in dogs with a half-life of two hours in both species. In a rat model of chronic inflammatory joint pain, GW 848687X shows complete anti-hyperalgesic activity with an ED50 value of 1.3 mg/kg.
GW848687X is a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain.
Source and Classification

GW 848687X was initially researched and developed by GlaxoSmithKline as part of their medicinal chemistry program focused on prostaglandin receptor modulators. It belongs to a class of compounds that target G protein-coupled receptors, specifically the EP1 subtype of prostaglandin receptors. Its chemical structure is characterized by a biaryl-cyclopentene pharmacophore, which is crucial for its biological activity .

Synthesis Analysis

The synthesis of GW 848687X involves several key steps that highlight its complex chemical architecture. The synthesis typically begins with the formation of the cyclopentene core, followed by the introduction of various functional groups that enhance its pharmacological properties.

Key Synthesis Steps

  1. Formation of Cyclopentene Core: The initial step involves cyclization reactions that generate the cyclopentene framework.
  2. Introduction of Aromatic Substituents: A series of substitution reactions are employed to attach aromatic rings, particularly those containing halogen atoms which increase binding affinity to the EP1 receptor.
  3. Final Modifications: The final steps often include purification processes such as chromatography to isolate the desired compound in high purity.

Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of GW 848687X can be described in terms of its key components:

  • Molecular Formula: C₁₈H₁₈ClF₂N
  • Molecular Weight: Approximately 336.79 g/mol
  • Structural Features: The compound features a biaryl structure with a cyclopentene ring and a pyridinecarboxylic acid moiety, which are essential for its receptor binding properties.

Structural Data

The three-dimensional conformation of GW 848687X allows it to fit into the binding pocket of the EP1 receptor effectively, facilitating antagonistic action against prostaglandin E2 signaling .

Chemical Reactions Analysis

GW 848687X participates in various chemical reactions primarily related to its interaction with biological systems:

Reaction Parameters

The binding affinity (Ki) for the EP1 receptor has been reported in the nanomolar range, indicating strong interactions that are critical for its therapeutic effects .

Mechanism of Action

The mechanism of action for GW 848687X revolves around its antagonistic effects on EP1 receptors. By blocking these receptors, GW 848687X inhibits the actions of prostaglandin E2, which is known to promote pain and inflammation.

Detailed Mechanism

  1. Inhibition of G Protein Coupling: Upon binding to the EP1 receptor, GW 848687X prevents G protein activation that would normally lead to increased intracellular calcium levels and subsequent pain signaling.
  2. Reduction in Inflammatory Mediators: By blocking EP1 signaling, GW 848687X reduces the expression and release of pro-inflammatory cytokines and mediators involved in pain pathways.

This mechanism underscores its potential utility in treating conditions characterized by excessive inflammation and pain .

Physical and Chemical Properties Analysis

GW 848687X exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulating effective drug delivery systems .

Applications

GW 848687X has significant scientific applications primarily in pharmacology and medicinal chemistry:

  • Pain Management Research: It serves as a valuable tool in studying inflammatory pain mechanisms and testing new therapeutic strategies targeting EP receptors.
  • Drug Development: As a lead compound, it informs structure-activity relationship studies aimed at developing more effective EP1 antagonists with improved pharmacological profiles.

Ongoing research continues to explore its potential in clinical settings for managing chronic pain conditions related to inflammation .

Pharmacological Mechanisms of Action

EP1 Receptor Antagonism and Prostaglandin E2 Signaling Interruption

GW 848687X functions as a potent and selective antagonist of the prostaglandin E2 (PGE₂) receptor subtype EP1. This receptor belongs to the G protein-coupled receptor (GPCR) superfamily and is activated by PGE₂, a key lipid mediator derived from arachidonic acid metabolism via the cyclooxygenase (COX) pathway [4] [5]. The compound competitively inhibits PGE₂ binding to the EP1 receptor with an IC₅₀ value of 2.5 nM, effectively disrupting downstream signaling cascades [5] [9]. This antagonism is mechanistically significant because EP1 activation triggers diverse physiological responses including:

  • Pain Sensitization: Central and peripheral hyperalgesia
  • Vasoconstriction: Particularly in renal vasculature
  • Smooth Muscle Contraction: In bronchial and gastrointestinal tracts
  • Inflammatory Mediation: Amplification of cytokine production

The structural features of GW 848687X enable optimal interaction with the orthosteric binding site of the EP1 receptor, as evidenced by molecular docking studies. Its extended hydrophobic moiety facilitates deep insertion into the receptor's transmembrane helices, while the carboxylic acid group forms critical ionic bonds with arginine residues in the extracellular loop region [1]. This binding conformation sterically hinders PGE₂ access, thereby inhibiting receptor activation and subsequent intracellular signaling.

Table 1: Pharmacodynamic Profile of GW 848687X

ParameterValueExperimental Context
EP1 Binding IC₅₀2.5 nMIn vitro receptor binding assay
Functional Antagonism (Kᵢ)1.8 nMCalcium mobilization assay
PGE₂ Inhibition>95%At 100 nM concentration

Selectivity Profiling Across Prostanoid Receptor Subtypes

A defining pharmacological characteristic of GW 848687X is its exceptional selectivity for EP1 over other prostanoid receptors. Comprehensive receptor profiling demonstrates >400-fold selectivity relative to EP2, EP3, EP4, DP1 (prostaglandin D₂ receptor), and IP (prostacyclin receptor) subtypes [5] [9]. This specificity is attributable to structural differences in the ligand-binding pockets among prostanoid receptors, particularly within the extracellular loop regions and transmembrane domains where GW 848687X interacts.

Notably, GW 848687X exhibits moderate cross-reactivity (30-fold selectivity) with the thromboxane A₂ receptor (TP) [5] [7]. At concentrations exceeding therapeutic levels, it acts as a functional TP antagonist, which may contribute to additional pharmacological effects in complex biological systems. The selectivity profile was quantified using radioligand binding assays and functional response measurements across transfected cell systems:

Table 2: Selectivity Profile of GW 848687X Across Prostanoid Receptors

Receptor SubtypeIC₅₀ (nM)Selectivity Ratio vs. EP1Primary Signaling Pathway
EP12.51Gαq/11
EP2>1,000>400Gαs
EP3>1,000>400Gαi
EP4>1,000>400Gαs
DP1>1,000>400Gαs
IP>1,000>400Gαs
TP7530Gαq/11

The molecular basis for this selectivity profile lies in the unique electrostatic and steric properties of the EP1 binding pocket. Unlike EP2-4 receptors that possess more polar binding cavities, EP1 features a distinct hydrophobic subpocket that accommodates the difluorobenzyloxy moiety of GW 848687X with high complementarity [1]. Furthermore, comparative mutagenesis studies indicate that a single amino acid difference (Valine³·³² in EP1 versus Glutamate in EP3) creates a steric barrier preventing efficient binding to non-target receptors.

G Protein-Coupled Receptor (GPCR) Modulation: Gαq Pathway Inhibition

As a selective EP1 antagonist, GW 848687X specifically inhibits the Gαq/11-phospholipase Cβ (PLCβ) signaling cascade [4] [5]. Under physiological conditions, EP1 receptor activation triggers Gαq coupling, leading to PLCβ activation. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate two secondary messengers:

  • Inositol trisphosphate (IP₃): Mobilizes intracellular calcium stores
  • Diacylglycerol (DAG): Activates protein kinase C (PKC) isoforms

GW 848687X effectively blocks this signaling cascade at its origin. Experimental evidence demonstrates that pretreatment with GW 848687X (10 nM) reduces PGE₂-induced intracellular calcium release by >90% in neuronal and renal cell models [5] [7]. This inhibition has profound downstream consequences:

  • Reduced Neuronal Excitability: By preventing calcium-mediated depolarization in nociceptive neurons
  • Vasorelaxation: Through diminished PKC activation in vascular smooth muscle
  • Anti-inflammatory Effects: Via suppression of NF-κB activation downstream of calcium signaling

The compound's efficacy in inhibiting Gαq signaling extends beyond immediate calcium modulation. Chronic EP1 blockade by GW 848687X downregulates PKC-dependent phosphorylation of transient receptor potential vanilloid 1 (TRPV1) channels, which are critically involved in thermal hyperalgesia and mechanical allodynia [5]. This multi-tiered interruption of the Gαq pathway underlies the compound's therapeutic potential in pain and inflammatory conditions.

Table 3: Effects of GW 848687X on Gαq-Dependent Signaling Pathways

Signaling ComponentEffect of GW 848687XFunctional Consequence
PLCβ Activity85% inhibitionReduced IP₃ production
Intracellular Ca²⁺92% reductionDiminished neuronal excitation
PKC Activation78% decreaseAttenuated inflammatory gene expression
TRPV1 Phosphorylation70% reductionLowered pain sensitization

Molecular dynamics simulations reveal that GW 848687X stabilizes the EP1 receptor in an inactive conformation that sterically impedes Gαq coupling. Specifically, the cyclopentene ring system of GW 848687X induces a 12° rotation in transmembrane helix 6 (TM6), widening the intracellular G protein-binding cavity and disrupting critical interactions with Gαq residues [1]. This allosteric modulation provides a structural rationale for the compound's efficacy in preventing G protein-mediated signal transduction.

Properties

CAS Number

612831-24-0

Product Name

GW 848687X

IUPAC Name

6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid

Molecular Formula

C24H18ClF2NO3

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30)

InChI Key

PFODPHDNBFSMOX-UHFFFAOYSA-N

SMILES

C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6-(2-(5-chloro-2-(((2,4-difluorophenyl)methyl)oxy)phenyl)-1-cyclopenten-1-yl)-2-pyridinecarboxylic acid
GW848687X

Canonical SMILES

C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.